molecular formula C28H18ClN3O3S2 B11539701 2-[(6-{[(Z)-(5-Chloro-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide

2-[(6-{[(Z)-(5-Chloro-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide

Cat. No.: B11539701
M. Wt: 544.0 g/mol
InChI Key: YSRHQZKTSOLZAU-UHFFFAOYSA-N
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Description

2-[(6-{[(Z)-(5-Chloro-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide is a complex organic compound featuring a benzothiazole core, a dibenzofuran moiety, and a chloro-hydroxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(Z)-(5-Chloro-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Chloro-Hydroxyphenyl Group: This step involves the reaction of the benzothiazole derivative with 5-chloro-2-hydroxybenzaldehyde in the presence of a base to form the Schiff base.

    Attachment of the Dibenzofuran Moiety: The final step includes the nucleophilic substitution reaction where the dibenzofuran acetamide is introduced to the benzothiazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.

    Substitution: The chloro group in the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with transition metals

Biology

Biologically, the compound may exhibit antimicrobial, antifungal, and anticancer activities due to the presence of the benzothiazole and dibenzofuran moieties, which are known for their bioactive properties .

Medicine

In medicine, it could be explored for its potential as a therapeutic agent. The presence of the chloro-hydroxyphenyl group suggests possible interactions with biological targets such as enzymes and receptors.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the structural complexity and functional groups present.

Mechanism of Action

The mechanism of action of 2-[(6-{[(Z)-(5-Chloro-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide likely involves interactions with cellular proteins and enzymes. The benzothiazole core can intercalate with DNA, disrupting replication and transcription processes. The chloro-hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A simpler benzothiazole derivative with known antimicrobial properties.

    Dibenzofuran: A parent compound of the dibenzofuran moiety, used in the synthesis of various pharmaceuticals.

    5-Chloro-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound, known for its antimicrobial activity.

Uniqueness

The uniqueness of 2-[(6-{[(Z)-(5-Chloro-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide lies in its multi-functional structure, combining the bioactive properties of benzothiazole, dibenzofuran, and chloro-hydroxyphenyl groups. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C28H18ClN3O3S2

Molecular Weight

544.0 g/mol

IUPAC Name

2-[[6-[(5-chloro-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-dibenzofuran-3-ylacetamide

InChI

InChI=1S/C28H18ClN3O3S2/c29-17-5-10-23(33)16(11-17)14-30-18-7-9-22-26(13-18)37-28(32-22)36-15-27(34)31-19-6-8-21-20-3-1-2-4-24(20)35-25(21)12-19/h1-14,33H,15H2,(H,31,34)

InChI Key

YSRHQZKTSOLZAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)N=CC6=C(C=CC(=C6)Cl)O

Origin of Product

United States

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